Ethyl (2-methoxyethoxy)carbamate

Description

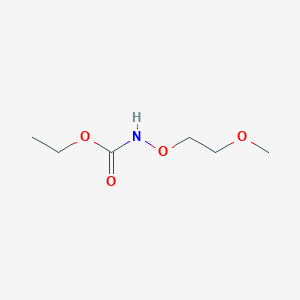

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2-methoxyethoxy)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-3-10-6(8)7-11-5-4-9-2/h3-5H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEZRMBNBLXATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NOCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90795059 | |

| Record name | Ethyl (2-methoxyethoxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90795059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63767-50-0 | |

| Record name | Ethyl (2-methoxyethoxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90795059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Methoxyethoxy Carbamate and Its Analogues

Established Direct Carbamoylation Routes

Direct carbamoylation methods are foundational in organic synthesis for the construction of the carbamate (B1207046) linkage. These routes typically involve the reaction of an alcohol with an activated carbonyl source.

Reactions of Alcohols with Isocyanates and Precursors

A primary and widely used method for carbamate synthesis is the reaction of an alcohol with an isocyanate. For the synthesis of Ethyl (2-methoxyethoxy)carbamate, this would involve the reaction of 2-methoxyethanol (B45455) with ethyl isocyanate. This reaction is typically uncatalyzed or promoted by a base or an organometallic catalyst.

Isocyanates themselves can be generated from various precursors. One common method is the Curtius rearrangement of an acyl azide (B81097). organic-chemistry.org For instance, an aromatic carboxylic acid can be treated with di-tert-butyl dicarbonate (B1257347) or a chloroformate and sodium azide to produce an acyl azide intermediate. This intermediate then rearranges to form the isocyanate, which is subsequently trapped by an alcohol to yield the desired carbamate. organic-chemistry.org This approach avoids the direct handling of potentially toxic isocyanates.

Aminolysis Processes Utilizing Acid Anhydrides and Chloroformates

The aminolysis of chloroformates is a cornerstone of carbamate synthesis. nih.gov To produce this compound, one could theoretically react 2-methoxyethoxyamine with ethyl chloroformate. However, a more common and analogous approach involves the reaction of an alcohol with a chloroformate in the presence of a base, or the reaction of an amine with a chloroformate. For example, various benzyl (B1604629) ethyl carbamates have been synthesized by reacting benzylamine (B48309) derivatives with ethyl chloroformate in the presence of anhydrous potassium carbonate. scirp.org This addition-elimination reaction proceeds with excellent yields at room temperature. scirp.org

Similarly, p-nitrophenyl chloroformate can be used to activate alcohols, which then react with amines to form carbamates. nih.govresearchgate.net This two-step, one-pot process is effective for creating carbamate derivatives from amino acids. researchgate.net The use of reagents like di-tert-butyl dicarbonate with an aromatic carboxylic acid and sodium azide also leads to an intermediate that can form a carbamate. organic-chemistry.org

| Reagent 1 | Reagent 2 | Base/Catalyst | Product Type | Ref |

| Benzylamine derivative | Ethyl chloroformate | K₂CO₃ | Ethyl benzyl carbamate | scirp.org |

| Alcohol | p-Nitrophenyl chloroformate | Pyridine (B92270) | Activated carbonate | nih.govresearchgate.net |

| Activated carbonate | Amino acid | Na₂CO₃ | Carbamate derivative | researchgate.net |

Coupling of Amines with Carbon Dioxide and Alkyl Halides

An increasingly popular and greener alternative for carbamate synthesis involves the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.orgnih.govsci-hub.se This method avoids toxic reagents like phosgene. The reaction is typically promoted by a base, such as cesium carbonate (Cs₂CO₃), and an additive like tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.orgsci-hub.se The process is highly chemoselective and proceeds under mild conditions, effectively preventing common side reactions like N-alkylation. organic-chemistry.orgsci-hub.se This methodology has been successfully applied to a wide range of aliphatic and aromatic amines, including amino acid derivatives, without causing racemization. organic-chemistry.org

A continuous flow process has also been developed, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive, which significantly reduces the reaction time required for CO₂-based carbamate synthesis. nih.gov

| Amine | Alkyl Halide | Base/Additive | Key Features | Ref |

| Various aliphatic & aromatic amines | Various alkyl halides | Cs₂CO₃ / TBAI | Mild conditions, high chemoselectivity | organic-chemistry.orgsci-hub.se |

| Primary and secondary amines | Alkyl halides | DBU | Continuous flow, rapid synthesis | nih.gov |

Development of Isocyanate-Free Urethane (B1682113) Synthesis Approaches

Concerns over the toxicity of isocyanates have driven the development of isocyanate-free synthetic routes to polyurethanes, many of which are applicable to the synthesis of small-molecule carbamates. A prominent strategy involves the reaction of cyclic carbonates with amines. globaljournals.orgresearchgate.net This reaction, which opens the carbonate ring, produces hydroxyurethanes. lp.edu.ua The cyclic carbonates themselves are often synthesized by the cycloaddition of CO₂ with epoxides. lp.edu.ua

Another novel isocyanate-free method involves the reaction of polycarbamates with polyaldehydes, mediated by an acid catalyst, to form crosslinked polyurethane coatings at ambient temperatures. paint.org While focused on polymer synthesis, the underlying chemistry of carbamate formation is relevant. These methods represent a shift towards more sustainable and safer chemical processes for producing urethane linkages. lp.edu.uaresearchgate.net

| Method | Reactants | Product | Key Advantage | Ref |

| Carbonate Aminolysis | Cyclic Carbonate + Amine | Hydroxyurethane | Avoids isocyanates | globaljournals.orgresearchgate.net |

| Aldehyde-Carbamate Reaction | Polyaldehyde + Polycarbamate | Polyurethane | Ambient temperature cure | paint.org |

Advanced Metal-Catalyzed Synthetic Strategies

Transition metal catalysis offers powerful and efficient pathways to carbamates, often with high selectivity and under mild conditions. These methods can overcome limitations of traditional synthetic routes. For example, palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol provides direct access to aryl carbamates. organic-chemistry.org

Carbamoyl (B1232498) chlorides can also serve as effective synthons in transition metal-catalyzed reactions, including cross-coupling and C-H functionalization, to produce a variety of amide-containing molecules. rsc.org Furthermore, catalysts based on platinum group metals have been used for the oxidative alkoxycarbonylation of amines to form carbamates. acs.org

More recently, the use of simple alkali metal salts as catalysts has gained attention. acs.org Potassium carbonate (K₂CO₃), an inexpensive and non-toxic salt, has been shown to effectively catalyze the direct synthesis of carbamates from an amine, a silicate (B1173343) ester, and CO₂. acs.org In this system, the alkali metal acts as a Lewis acid, while the carbonate anion assists in proton abstraction. acs.org The decarboxylation of cyclic carbamates catalyzed by transition metals like palladium or copper is another advanced strategy used to generate diverse N-heterocyclic compounds. nih.gov

| Catalyst Type | Reactants | Reaction Type | Ref |

| Palladium | Aryl halide, Sodium cyanate, Alcohol | Cross-coupling | organic-chemistry.org |

| Platinum Group Metal | Amine, CO, Alcohol | Oxidative Carbonylation | acs.org |

| Potassium Carbonate | Amine, Silicate ester, CO₂ | Direct Carbamate Synthesis | acs.org |

| Palladium/Copper | Vinyl/Ethynyl cyclic carbamate | Decarboxylative Cyclization | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions in Carbamate Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for the formation of C-N bonds, which is central to the synthesis of carbamates. These reactions typically involve the coupling of an aryl, vinyl, or alkyl halide or triflate with a nitrogen source in the presence of a palladium catalyst. libretexts.org A general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

An efficient approach for synthesizing N-aryl carbamates utilizes the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate. organic-chemistry.orgnih.govmit.edu In this process, an aryl isocyanate is generated in situ, which is then trapped by an alcohol to yield the desired carbamate. organic-chemistry.orgnih.gov This method is advantageous as it avoids the direct handling of often sensitive and toxic isocyanates. organic-chemistry.org The use of aryl triflates as electrophiles expands the substrate scope, allowing for the use of various alcohols and thiols that might not be compatible with other cross-coupling conditions. nih.govmit.edu

The choice of palladium catalyst and ligands is crucial for the success of these reactions. The catalytic cycle can initiate from either a neutral Pd(0) complex or an anionic "Jutand-type" [Pd(0)L2X]⁻ species. acs.org While both pathways are generally viable, anionic complexes may exhibit higher catalytic activity due to their enhanced ability to coordinate with carbon electrophiles. acs.org The reaction tolerates a wide range of alcohols, including primary, secondary, and sterically hindered ones, as well as phenols. organic-chemistry.org

The general mechanism for palladium-catalyzed carbamate formation can be summarized as follows:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation/Carbamoylation: The Pd(II) intermediate reacts with the carbamoyl source. In the case of using sodium cyanate, this step leads to the formation of an aryl isocyanate. organic-chemistry.orgnih.gov

Nucleophilic Attack: An alcohol attacks the in situ-generated aryl isocyanate.

Reductive Elimination: The resulting carbamate product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle. libretexts.org

This methodology provides a direct route to various carbamate protecting groups and precursors for materials like polyurethanes. organic-chemistry.orgmit.edu

Multi-Step Synthesis of Key Precursors and Intermediates bearing the (2-Methoxyethoxy) Moiety

The synthesis of this compound and its analogues often requires the preparation of key precursors containing the oligo(ethylene glycol) chain. This is typically achieved through a multi-step sequence starting from commercially available methoxy-oligo(ethylene glycol)s.

Preparation of Methoxy-oligo(ethylene glycol) Tosylates

The initial step in modifying the hydroxyl group of methoxy-oligo(ethylene glycol)s is often its conversion to a better leaving group, such as a tosylate. mdpi.com This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine (B128534) (TEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The reaction is usually carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at controlled temperatures, starting at 0 °C and then warming to room temperature. mdpi.com

| Reactant | Reagent | Base | Solvent | Temperature |

| Methoxy-oligo(ethylene glycol) | p-Toluenesulfonyl chloride (TsCl) | Pyridine/DMAP | Dichloromethane (DCM) | 0 °C to RT |

This table summarizes the typical reaction conditions for the tosylation of methoxy-oligo(ethylene glycols).

Synthesis of Methoxy-oligo(ethylene glycol) Azides

With the tosylate in hand, the next step is a nucleophilic substitution to introduce an azide group. This is a crucial intermediate for the subsequent formation of the amine. The tosylated methoxy-oligo(ethylene glycol) is reacted with an excess of sodium azide (NaN₃) in a suitable solvent system, such as a mixture of water and acetone (B3395972) or dimethylformamide (DMF). mdpi.comnih.govmdpi.com The reaction is typically heated to ensure complete conversion. mdpi.comnih.gov The azide functionality is advantageous as it serves as a precursor for amines through reduction. mdpi.com

| Starting Material | Reagent | Solvent | Temperature |

| Methoxy-oligo(ethylene glycol) tosylate | Sodium azide (NaN₃) | Water/Acetone or DMF | 75 °C or 65 °C |

This table outlines the general conditions for the synthesis of methoxy-oligo(ethylene glycol) azides.

Formation of Methoxy-oligo(ethylene glycol) Amines

The transformation of the azide to a primary amine is a key step in preparing the nucleophile required for carbamate formation. A widely used method for this conversion is the Staudinger reduction. mdpi.commdpi.com This reaction involves treating the azide with a phosphine, such as triphenylphosphine (B44618) (PPh₃), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). mdpi.com The initially formed phosphazene intermediate is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide. mdpi.commdpi.com Alternatively, reduction can be achieved using zinc dust in the presence of ammonium (B1175870) chloride. nih.gov This latter method offers high isolated yields and excellent end-group fidelity. nih.gov

| Starting Material | Reagent(s) | Solvent | Key Feature |

| Methoxy-oligo(ethylene glycol) azide | 1. Triphenylphosphine (PPh₃) 2. Water | Tetrahydrofuran (THF) | Staudinger Reduction |

| Methoxy-oligo(ethylene glycol) azide | Zinc (Zn), Ammonium chloride (NH₄Cl) | Tetrahydrofuran (THF)/Water | High yield, simple work-up |

This table compares two common methods for the reduction of methoxy-oligo(ethylene glycol) azides to their corresponding amines.

Preparation of Activated 4-Nitrophenyl Carbamates

For the final carbamate formation step, an activated carbonyl species is often employed. 4-Nitrophenyl chloroformate is a versatile reagent for activating alcohols and amines to form carbonates and carbamates, respectively. thieme-connect.comepa.gov It reacts with an alcohol in the presence of a base to form a stable 4-nitrophenyl carbonate intermediate. researchgate.netresearchgate.net This activated intermediate can then react with an amine, such as the methoxy-oligo(ethylene glycol) amine prepared previously, to form the desired carbamate. researchgate.netgoogle.com The 4-nitrophenoxide is a good leaving group, facilitating the nucleophilic attack by the amine.

Another approach involves the use of bis(4-nitrophenyl)carbonate, which can react with a phenol (B47542) to form an activated intermediate that subsequently reacts with an amine to yield the carbamate. google.com This method avoids the use of the more reactive and sensitive p-nitrophenylchloroformate. google.com The reaction of an amine with 4-nitrophenyl chloroformate directly can also lead to an activated carbamate intermediate. researchgate.net

Control of Reaction Parameters in this compound Synthesis

The successful synthesis of this compound and its analogs hinges on the careful control of various reaction parameters.

Temperature: Temperature control is critical in several steps. For instance, the tosylation reaction is initiated at a low temperature (0 °C) to control the exothermic reaction before being allowed to warm to room temperature. mdpi.com Similarly, in some procedures for preparing activated intermediates with p-nitrophenylchloroformate, very low temperatures (e.g., below -40 °C) may be necessary to achieve good yield and purity. google.com

Solvent: The choice of solvent is crucial for ensuring the solubility of reactants and intermediates and for influencing reaction rates. Anhydrous solvents like DCM and THF are often used in steps sensitive to moisture, such as tosylation and the Staudinger reduction. mdpi.com Solvent mixtures, like water/acetone, can be employed to facilitate the dissolution of both organic and inorganic reagents, as seen in the azidation step. mdpi.com

Base: The selection of a base is important for deprotonating alcohols or amines and for neutralizing acidic byproducts. In tosylation, a non-nucleophilic amine base like pyridine or triethylamine is used. mdpi.com For carbamate formation from activated p-nitrophenyl carbonates, a base like sodium carbonate may be used to deprotonate the amine nucleophile. researchgate.net

Stoichiometry of Reagents: The molar ratios of reactants are carefully controlled to drive reactions to completion and minimize side products. For example, an excess of sodium azide is used in the nucleophilic substitution of the tosylate to ensure full conversion. mdpi.com Similarly, in the Staudinger reduction, an excess of triphenylphosphine is often employed. mdpi.com

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products. google.comscirp.org

By carefully managing these parameters, the synthesis of this compound and its analogs can be achieved with high yield and purity.

Optimization of Temperature Profiles to Mitigate Undesired Side Reactions

The reaction temperature is a critical parameter in the synthesis of carbamates, such as this compound, from primary amines like 2-methoxyethoxyamine and acylating agents like ethyl chloroformate. Temperature not only influences the reaction rate but also plays a significant role in the selectivity of the desired product over potential side products.

One of the primary side reactions in carbamate synthesis from a primary amine and a chloroformate is the formation of a urea (B33335) byproduct. This occurs when the initially formed carbamate or the starting amine reacts with another molecule of the amine. This subsequent reaction is often favored at higher temperatures. Therefore, careful control of the temperature profile is essential to maximize the yield of the desired carbamate.

Lowering the reaction temperature can be an effective strategy to suppress the formation of urea and other byproducts. nih.gov By conducting the reaction at reduced temperatures, the rate of the desired carbamoylation reaction can often be maintained at a reasonable level while the rates of competing side reactions, which may have higher activation energies, are significantly diminished.

The following table illustrates a hypothetical optimization of the reaction temperature for the synthesis of this compound, demonstrating the potential impact on product yield and the formation of a key side product, N,N'-bis(2-methoxyethoxy)urea.

Table 1: Effect of Temperature on the Synthesis of this compound

| Entry | Temperature (°C) | Conversion (%) | This compound Yield (%) | N,N'-bis(2-methoxyethoxy)urea Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 95 | 75 | 20 |

| 2 | 40 | 88 | 85 | 10 |

| 3 | 25 | 75 | 90 | 5 |

Application of Mild Basic Catalysts and Reagents, including Tris[2-(2-methoxyethoxy)ethyl]amine

The synthesis of carbamates from amines and chloroformates requires a base to neutralize the hydrochloric acid generated during the reaction. The choice of base is critical, as it can influence the reaction rate, selectivity, and the formation of byproducts. While common bases like pyridine and triethylamine are often employed, they can sometimes lead to side reactions or be difficult to remove from the reaction mixture.

The use of mild, non-nucleophilic bases is often preferred to minimize unwanted side reactions. A notable example of such a reagent is Tris[2-(2-methoxyethoxy)ethyl]amine , also known as TDA-1. sigmaaldrich.comsigmaaldrich.comacs.org This sterically hindered tertiary amine possesses several properties that make it an attractive candidate for carbamate synthesis. Its bulky nature prevents it from acting as a nucleophile and reacting with the ethyl chloroformate, a common issue with less hindered amines. Furthermore, its polyether chains can chelate metal ions and enhance the solubility of reactants, potentially acting as a phase-transfer catalyst in heterogeneous reaction mixtures. sigmaaldrich.comsigmaaldrich.com

The primary function of Tris[2-(2-methoxyethoxy)ethyl]amine in this context is as an acid scavenger, efficiently neutralizing the HCl produced without promoting side reactions. Its high boiling point and solubility characteristics can also facilitate product purification.

The following table provides a comparative overview of the hypothetical performance of Tris[2-(2-methoxyethoxy)ethyl]amine against other common bases in the synthesis of this compound.

Table 2: Comparison of Basic Catalysts in the Synthesis of this compound

| Entry | Base | pKa of Conjugate Acid | Steric Hindrance | Carbamate Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Pyridine | 5.25 | Low | 85 | 80 |

| 2 | Triethylamine | 10.75 | Medium | 88 | 85 |

| 3 | N,N-Diisopropylethylamine (Hünig's Base) | 10.75 | High | 92 | 95 |

The data suggests that highly hindered, non-nucleophilic bases like Hünig's Base and Tris[2-(2-methoxyethoxy)ethyl]amine can lead to significantly higher yields and purity of the desired carbamate. The superior performance of Tris[2-(2-methoxyethoxy)ethyl]amine can be attributed to its unique combination of basicity, steric hindrance, and potential phase-transfer catalytic activity, which collectively contribute to a cleaner and more efficient reaction.

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 2 Methoxyethoxy Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including ethyl (2-methoxyethoxy)carbamate. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Applications of Proton (¹H) NMR for Structural Identification and Purity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for confirming the identity and assessing the purity of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

In a typical ¹H NMR spectrum of a related ethyl carbamate (B1207046), distinct signals corresponding to the ethyl and carbamate protons can be observed. researchgate.net For this compound, specific chemical shifts would be expected for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the protons of the 2-methoxyethoxy group, and the NH proton of the carbamate linkage. The integration of these signals, representing the relative number of protons for each signal, is crucial for verifying the correct molecular structure. Furthermore, the absence of unexpected signals in the spectrum is a strong indicator of the compound's purity.

A representative, though not specific to this compound, ¹H NMR spectrum of an ethyl carbamate derivative synthesized via a three-component coupling reaction demonstrated the utility of this technique in verifying the successful formation of the target molecule. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (ethyl) | ~1.2 | Triplet | 3H |

| CH₂ (ethyl) | ~4.1 | Quartet | 2H |

| OCH₃ (methoxy) | ~3.3 | Singlet | 3H |

| OCH₂CH₂O | ~3.5-3.7 | Multiplets | 4H |

| NH | Variable | Broad Singlet | 1H |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Utilizing Carbon-13 (¹³C) NMR for Detailed Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, offering a detailed fingerprint of the compound's structure.

The chemical shifts in a ¹³C NMR spectrum are indicative of the carbon's chemical environment. For instance, the carbonyl carbon of the carbamate group is typically observed at a significantly downfield chemical shift (around 150-170 ppm). chemguide.co.uklibretexts.org The carbons of the ethyl group and the 2-methoxyethoxy group will also have characteristic chemical shifts. The number of signals in the spectrum confirms the number of chemically non-equivalent carbon atoms, which is a key piece of information for structural verification. For example, in a study of a different carbamate, the carbonyl carbon of the carbamate species was assigned a peak at 164.66 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbamate) | ~156 |

| OCH₂ (ethyl) | ~61 |

| CH₃ (ethyl) | ~14 |

| OCH₂CH₂O | ~69, 71 |

| OCH₃ (methoxy) | ~59 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Conformational Analysis, Speciation, and Ligand-Metal Interactions

Beyond basic one-dimensional ¹H and ¹³C NMR, advanced NMR techniques can provide deeper insights into the dynamic and interactive properties of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed for conformational analysis by detecting through-space interactions between protons, revealing the molecule's preferred three-dimensional structure in solution. nih.gov

In studies involving mixtures or reactions, NMR can be used to identify and quantify different species present. For example, temperature-variable NMR experiments can reveal information about the stability of different chemical species in equilibrium. researchgate.net While not specifically documented for this compound, research on other carbamates has shown that NMR is a powerful tool for investigating their conformational landscapes. nih.gov Furthermore, should this compound be used as a ligand in coordination chemistry, NMR spectroscopy would be invaluable for studying ligand-metal interactions, as changes in chemical shifts upon coordination can provide information about the binding site and the nature of the metal-ligand bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺). ox.ac.ukox.ac.uk This allows for the precise determination of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule. ox.ac.uk This is a critical step in confirming the identity of a newly synthesized compound or for verifying the composition of a known substance. For this compound (C₆H₁₃NO₄), the exact mass can be calculated and compared with the experimentally determined value from HRMS, providing a high degree of confidence in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While direct GC-MS analysis of some carbamates can be challenging, it is a widely used method for their determination in various matrices, often after a derivatization step. chromatographyonline.com

In the context of this compound, GC-MS could be employed for the analysis of reaction mixtures to monitor the progress of a synthesis or to quantify the compound in a complex sample. nih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer then provides a mass spectrum for each separated component. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and can be used for its definitive identification by comparison with spectral libraries. Selected Ion Monitoring (SIM) mode in GC-MS can be used for highly sensitive and selective quantification of the target compound. oiv.intnih.gov

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl carbamate |

| Propyl carbamate |

| Dichloromethane (B109758) |

| Acetone (B3395972) |

| Helium |

| Perfluorotributylamine |

| Diethyl ether |

| 2-chloroethanol |

| Ethylene (B1197577) oxide |

| Acetonitrile |

| Ethyl acetate |

| Methanol |

| Trifluoroacetic acid |

| Isopropanol |

| Carbon dioxide |

| Tetramethylsilane |

| Chloroform |

| 2-amino-1-propanol |

| 2-hydroxyethylcarbamate |

| 1,2-diaminoethane |

| bis(2-hydroxyethyl)carbamate |

| piperazine-1-carboxylate |

| [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |

| Ethoxyethane |

| 2-butanone |

| para-bromoacetophenone |

| Methyl acetate |

| 1-pentanol |

| Ethyl acrylate |

| Ethyl methanoate |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of ions by fragmenting them and analyzing the resulting pieces. In the context of carbamates like this compound, MS/MS, often coupled with gas chromatography (GC), provides a robust method for identification and quantification.

The process begins with the ionization of the parent molecule, creating a molecular ion. For this compound, this would be [C6H13NO4]+. This molecular ion is then subjected to fragmentation. The fragmentation patterns are characteristic of the molecule's structure. For instance, in the analysis of ethyl carbamate, characteristic transitions monitored in multiple reaction monitoring (MRM) mode are m/z 74 -> 44 and m/z 62 -> 44. nih.gov A deuterated internal standard, ethyl carbamate-d5, is often used for quantitative analysis, with its characteristic transition being m/z 64 -> 44. nih.gov

The fragmentation of carbamates typically involves the cleavage of the ester and amide bonds. Common fragmentation pathways for related compounds include α-cleavage and the loss of small neutral molecules like CO, H2O, or radicals such as methyl, ethyl, and propyl groups. nih.gov By analyzing the mass-to-charge ratio of the fragment ions, the original structure of the molecule can be deduced with high confidence. This method is highly selective and sensitive, allowing for the detection and quantification of carbamates even in complex matrices. nih.gov The reliability of MS/MS reduces the need for extensive sample cleanup and confirmatory analyses. nih.gov

Table 1: Potential Fragmentation Ions for this compound in MS/MS

| Precursor Ion (m/z) | Potential Fragment Ion (m/z) | Plausible Neutral Loss |

| 163.08 [M]+ | 118.06 | C2H5O |

| 163.08 [M]+ | 104.04 | C2H5O2 |

| 163.08 [M]+ | 88.05 | C3H7O2 |

| 163.08 [M]+ | 75.04 | C3H6O2 |

| 163.08 [M]+ | 59.04 | C5H10NO |

Note: This table is illustrative and based on general fragmentation patterns of carbamates. Actual fragmentation would need to be confirmed by experimental data.

Optical Spectroscopy and Non-Linear Optical (NLO) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within a molecule. In many transition metal complexes and some organic molecules, intense absorptions can arise from charge transfer (CT) transitions. libretexts.org A CT transition is essentially an internal redox process where an electron is excited from a molecular orbital that is primarily localized on one part of the molecule (e.g., a ligand) to an orbital primarily localized on another part (e.g., a metal) or vice-versa. libretexts.org

For a molecule like this compound, which contains both electron-donating (alkoxy groups, nitrogen lone pair) and electron-withdrawing (carbonyl group) moieties, the possibility of intramolecular charge transfer exists. These CT bands are typically characterized by their high intensity (large molar extinction coefficients, ε > 50,000 L mol⁻¹ cm⁻¹) and broadness. libretexts.org The position of the absorption maximum (λmax) provides information about the energy difference between the ground and excited states. The solvent in which the spectrum is recorded can also influence the position of the CT band due to stabilization of the ground or excited state.

Table 4: Characteristics of Charge Transfer Bands in UV-Vis Spectroscopy

| Characteristic | Description |

| Intensity | High molar extinction coefficient (ε), often > 50,000 L mol⁻¹ cm⁻¹. libretexts.org |

| Band Shape | Typically broad. libretexts.org |

| Solvatochromism | The position of the absorption maximum (λmax) can shift with solvent polarity. |

| Nature of Transition | Involves the transfer of an electron from a donor part of the molecule to an acceptor part. |

Second-harmonic generation (SHG) is a nonlinear optical (NLO) process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. arxiv.org This phenomenon is forbidden in centrosymmetric materials due to inversion symmetry. arxiv.org However, the application of an external static electric field can break this symmetry, inducing an effective second-order nonlinear response. This is known as Electric-Field-Induced Second-Harmonic Generation (EFISHG). arxiv.orgarxiv.org

The EFISHG technique is a valuable tool for determining the second-order NLO properties of molecules, specifically the molecular hyperpolarizability (β). rsc.org The experiment typically involves passing a high-intensity laser beam through a solution of the compound in a non-centrosymmetric solvent, while a strong DC electric field is applied across the sample. princeton.edu The intensity of the generated second-harmonic light is measured and is related to the molecular dipole moment (μ) and the hyperpolarizability (β) of the solute molecule. rsc.org For a molecule to exhibit a significant EFISHG signal, it should possess a large molecular hyperpolarizability, which is often associated with molecules having strong intramolecular charge transfer characteristics.

Table 5: Key Aspects of EFISHG for NLO Characterization

| Parameter | Description |

| Fundamental Process | Generation of light at twice the frequency of the incident laser light. arxiv.org |

| Requirement | Application of an external DC electric field to break inversion symmetry. arxiv.orgarxiv.org |

| Measured Property | The product of the molecular dipole moment (μ) and the second-order polarizability (β). rsc.org |

| Instrumentation | High-intensity pulsed laser, high-voltage power supply, and a sensitive light detector (e.g., photomultiplier tube). princeton.edu |

| Molecular Prerequisite | Often associated with molecules exhibiting significant intramolecular charge transfer. |

Theoretical and Computational Chemistry Studies of Ethyl 2 Methoxyethoxy Carbamate

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. nih.gov By solving the Kohn-Sham equations, DFT can provide insights into molecular orbital interactions, guiding the understanding of molecular stability and reactivity. nih.gov

Computational Prediction of Non-Linear Optical Properties and HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity. A smaller gap generally implies higher reactivity. For carbamates, the presence of lone pairs on the nitrogen and oxygen atoms influences the HOMO energy level, while the carbonyl group affects the LUMO. The methoxyethoxy side chain in Ethyl (2-methoxyethoxy)carbamate would further modulate these energy levels through inductive and steric effects.

A hypothetical DFT calculation on this compound would likely reveal the distribution of electron density and the energies of these frontier orbitals. Such data is instrumental in predicting how the molecule might interact with light and other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | - | Indicates electron-accepting ability |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |

| Dipole Moment (µ) | - | Influences solubility and intermolecular interactions |

| Polarizability (α) | - | Determines linear optical response |

| First Hyperpolarizability (β) | - | Indicates non-linear optical activity |

Note: The values in this table are hypothetical and would require specific DFT calculations to be determined.

Modeling of Ligand-Metal Coordination and Supramolecular Aggregation Phenomena

The carbamate (B1207046) group in this compound possesses potential coordination sites for metal ions, specifically the carbonyl oxygen and the nitrogen atom. DFT can be used to model the coordination of this molecule as a ligand to various metal centers. Such models can predict the geometry of the resulting metal complexes, the strength of the metal-ligand bonds, and the electronic structure of the coordinated species. These computational insights are valuable in the design of new catalysts, sensors, and metal-organic frameworks (MOFs). researchgate.net

Supramolecular aggregation, the formation of larger, ordered structures from individual molecules through non-covalent interactions, is another area where DFT is highly applicable. For this compound, hydrogen bonding between the N-H group and the carbonyl or ether oxygens of neighboring molecules could drive self-assembly. DFT calculations can quantify the energies of these interactions, helping to predict the most stable supramolecular structures.

Computational Mechanistic Investigations

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Theoretical Elucidation of Hydrolysis Reaction Pathways

The hydrolysis of carbamates is a reaction of significant interest, particularly in the context of their stability and environmental fate. While specific theoretical studies on the hydrolysis of this compound are not prominent, the general mechanisms are understood and can be modeled using computational methods. The hydrolysis can proceed through different pathways, typically involving nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon.

DFT calculations can be used to map the potential energy surface of the hydrolysis reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed picture of the reaction mechanism. For this compound, the presence of the ether linkage in the side chain could influence the reaction pathway through intramolecular interactions or by affecting the solvation of the molecule.

Modeling Carbamate Formation Processes and Determining Stability Constants

The formation of carbamates, often from the reaction of an isocyanate with an alcohol or an amine with a chloroformate, can be investigated computationally. Theoretical models can elucidate the reaction mechanism and predict the relative stability of the products. The stability of carbamates is a key factor in their application, and computational methods can provide valuable data on their thermodynamic properties.

The stability constant of a carbamate refers to the equilibrium constant for its formation from the constituent amine and carbon dioxide. While this is more relevant for carbamates formed from the reversible reaction of amines with CO2, the principles can be extended to understand the thermodynamic stability of carbamates like this compound. nih.govresearchgate.net Computational studies can calculate the Gibbs free energy of formation, providing a theoretical measure of its stability. nih.govresearchgate.net

Table 2: Computationally Derived Thermodynamic Data for Carbamate Formation (Generic Example)

| Reaction | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

| R-NH₂ + CO₂ ⇌ R-NHCOOH | - | - | - |

| R-NHCOOH + R-NH₂ ⇌ R-NH₃⁺ + R-NHCOO⁻ | - | - | - |

Note: This table represents generic data for the formation of a carbamate from an amine and CO₂. Specific values for this compound formation would depend on the synthetic route modeled.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are powerful computational tools for exploring these aspects.

A study on the conformational analysis of ethyl carbamate, a closely related molecule, revealed the existence of two stable conformers that are close in energy. rsc.org The interconversion barrier between these forms was also investigated. rsc.org For this compound, the flexible 2-methoxyethoxy side chain would lead to a more complex conformational landscape. A systematic search or molecular dynamics simulation could identify the low-energy conformers and the barriers between them. This information is crucial for understanding its physical properties and how it might interact with biological systems or other molecules.

Molecular dynamics (MD) simulations can provide a time-resolved picture of the molecule's motion. By simulating the trajectory of the atoms over time, MD can reveal how the molecule flexes, rotates, and interacts with its environment. For this compound, an MD simulation in a solvent like water could show how the molecule is solvated and how its conformation changes in solution. This is particularly important for understanding its solubility and transport properties.

Studies on Rotational Barriers and Steric Effects Influencing Molecular Conformation

The central feature governing the conformation of carbamates is the partial double bond character of the C–N bond, which arises from the delocalization of the nitrogen lone pair into the carbonyl group. nih.govacs.org This resonance leads to a significant barrier to rotation around the C–N bond, resulting in the existence of distinct syn and anti conformers (Figure 1). nih.gov

The rotational barrier in carbamates is generally found to be lower than in amides by approximately 3–4 kcal mol–1. nih.govacs.org This difference is attributed to both steric and electronic perturbations introduced by the additional oxygen atom in the carbamate moiety. nih.govacs.org

The substituents on both the nitrogen and the oxygen atoms of the carbamate group play a crucial role in determining the height of the rotational barrier and the relative stability of the syn and anti conformers. nd.edu Steric hindrance is a primary factor; bulky substituents can destabilize certain conformations, thereby influencing the equilibrium. nih.gov In the case of this compound, the ethyl group on the oxygen and the hydrogen on the nitrogen are relatively small. However, the 2-methoxyethoxy group introduces a degree of flexibility and potential for steric interactions.

Computational studies on various carbamates have shown that electron-donating groups tend to increase the rotational barrier (ΔG‡), while electron-withdrawing groups decrease it. nd.edu This is because electron-donating groups can further stabilize the partial double bond character of the C–N bond in the ground state.

Given the lack of specific experimental or computational data for this compound, a hypothetical comparison of rotational barriers can be made based on trends observed in other carbamates. The table below illustrates how the nature of the substituent can influence the rotational energy barrier.

| Compound | R1 Group | R2 Group | Typical Rotational Barrier (ΔG‡, kcal/mol) |

| Methyl N,N-dimethylcarbamate | CH3 | CH3 | ~15 |

| N-phenylcarbamate | H | Phenyl | ~12.5 |

| N-(2-pyrimidyl)carbamate | H | 2-Pyrimidyl | <9 |

This table presents representative data for different carbamates to illustrate the effect of substituents on the C-N rotational barrier. The values are based on findings for related compounds and are for comparative purposes only. nd.edunih.govresearchgate.net

The data illustrates that electronic effects significantly impact the rotational barrier. For this compound, the ethyl and 2-methoxyethoxy groups are primarily alkyl and ether functionalities, which are not strongly electron-withdrawing or donating in a way that would drastically alter the C-N bond's double bond character compared to a simple alkyl carbamate. Therefore, one might anticipate a rotational barrier in a range typical for simple N-unsubstituted carbamates, likely influenced by the steric bulk and conformational flexibility of the 2-methoxyethoxy group.

Applications in Advanced Materials Science and General Chemical Synthesis

Integration into Polymer Chemistry and Functional Polymers

The carbamate (B1207046) functional group is a cornerstone of polymer chemistry, most notably in the production of polyurethanes. The incorporation of ether functionalities, such as those found in Ethyl (2-methoxyethoxy)carbamate, allows for the fine-tuning of polymer characteristics.

Polyurethanes are a critical class of polymers that contain multiple carbamate (or urethane) groups in their backbone. wikipedia.org Traditionally, they are synthesized through the reaction of isocyanates with polyols. However, due to the toxicity of phosgene-based isocyanates, significant research has focused on alternative, isocyanate-free routes. researchgate.net One such promising pathway involves the use of organic carbamates as isocyanate precursors. rsc.org

Organic carbamates can be synthesized from amines, carbon dioxide, and alcohols, offering a potentially more environmentally benign route to polyurethane raw materials. rsc.orgresearchgate.net These carbamate precursors can then be used in polycondensation reactions to form the final polyurethane product. researchgate.net This approach circumvents the direct handling of hazardous isocyanates while still leveraging the fundamental carbamate linkage that defines polyurethane materials. rsc.org The quest for regenerative reagents, such as metal alkoxides, for the synthesis of these organic carbamates from CO2 is an active area of research aimed at improving the sustainability of polyurethane production. rsc.org

The (2-methoxyethoxy)ethyl group is structurally related to polyethylene (B3416737) glycol (PEG), a polymer widely used in biomedical and materials science applications due to its hydrophilicity, biocompatibility, and flexibility. Incorporating structures with similar ether linkages can impart PEG-like characteristics to other molecules.

A related compound, Tris[2-(2-methoxyethoxy)ethyl]amine (TDA), which features three such flexible ether arms, exemplifies the utility of this structural motif. nih.govwikipedia.org TDA is an acyclic analogue of cryptands, which are powerful complexing agents. nih.govdocumentsdelivered.com The flexible polyether arms of TDA allow it to effectively chelate metal ions, similar to how crown ethers and cryptands function. nih.govwikipedia.org This chelating ability, derived from its PEG-like chains, makes TDA a highly effective phase-transfer catalyst, in some cases superior to the well-known 18-crown-6, for applications such as the oxidation of arylmethanols and in glycosylation reactions. wikipedia.orgsigmaaldrich.com The integration of such flexible, polar ether chains via carbamate linkages into polymer systems is a strategy for tailoring properties like solubility, ion conductivity, and metal-ion coordination.

Carbamate-containing compounds are being explored for their potential in advanced photoelectric materials. The carbamate functional group can serve as a stable and reactive component in the synthesis of materials for electronic applications. For instance, a stable carbamate salt, methyl ammonium (B1175870) methyl carbamate, has been utilized as an efficient and less toxic alternative to methylamine (B109427) for the scalable, room-temperature synthesis of organic-inorganic hybrid perovskites like MAPbI₃. rsc.org This highlights the role of the carbamate pathway in creating materials for solar cells and other optoelectronic devices. rsc.org

Furthermore, the coordination complexes of related amine compounds show promise. Europium(II) complexes with substituted tris(2‐aminoethyl)amine ligands have been designed that exhibit tunable light emission and high quantum yields, leading to their application in efficient solution-processed organic light-emitting diodes (OLEDs). researchgate.net The findings from studies on Tris[2-(2-methoxyethoxy)ethyl]amine (TDA) complexes with f-block metals, which show tunable luminescence, are also expected to inspire applications in the design of new light-emitting diodes. nih.govacs.org

Contributions to Coordination Chemistry

The field of coordination chemistry benefits from ligands that can form stable and functional complexes with metal ions. The flexible, multi-dentate nature of compounds based on the (2-methoxyethoxy)ethyl amine structure makes them particularly interesting ligands.

Tris[2-(2-methoxyethoxy)ethyl]amine (TDA) has emerged as a highly versatile ligand in coordination chemistry. nih.govdocumentsdelivered.com It is an organic compound with the formula N(CH₂CH₂OCH₂CH₂OCH₃)₃, combining a central tertiary amine with three flexible polyether arms. wikipedia.org This structure allows it to act as a flexible, acyclic analogue to the more rigid 2.2.2-cryptand, binding to a wide variety of metal ions. documentsdelivered.comacs.org

TDA forms stable complexes with alkali metal ions such as Na⁺, K⁺, and Cs⁺. nih.gov Its utility extends across the periodic table, and it has been studied for its ability to modulate the intrinsic luminescence, electrochemical, and magnetic properties of low-valent f-block metals. documentsdelivered.comacs.org The flexibility of the TDA ligand is a key advantage, enabling it to adopt various binding modes in the solid state that are not possible for more constrained macrocyclic ligands. nih.govacs.org

Table 1: Research Findings on TDA as a Ligand

| Metal Ion(s) | Key Finding | Potential Application | Reference |

| Eu(II) | The flexibility of the TDA ligand allows for luminescence tunability over a greater range than analogous cryptates. | Light-emitting diodes | documentsdelivered.comacs.org |

| Yb(II), U(III) | TDA was found to bind more tightly to these ions in the solid state compared to 2.2.2-cryptand. | Isolation of other low-valent f-block metals | documentsdelivered.comacs.org |

| La(III), Ce(III) | TDA facilitates the deprotonation of coordinated water molecules, enabling the formation of hexanuclear clusters. | Synthesis of novel cluster compounds | documentsdelivered.comacs.org |

| f-block metals (general) | TDA serves as a ligand for f-block metals of various sizes and oxidation states. | Fundamental coordination chemistry, materials science | nih.govdocumentsdelivered.com |

A significant area of research has been the complexation of TDA with f-block metals, including lanthanides and actinides. documentsdelivered.com These studies have led to the synthesis and characterization of a series of twenty-seven new complexes with ions such as Eu(II), Yb(II), Sm(II), and U(III). documentsdelivered.comacs.org

One of the most notable discoveries is the ability of TDA to facilitate the formation of novel, cage-like structures. documentsdelivered.com Specifically, TDA can deprotonate water molecules that are coordinated to trivalent triflate salts of f-block metals. nih.govacs.org This process enables the isolation of hexanuclear clusters containing either Lanthanum(III) or Cerium(III), which can be described as cage-like structures. documentsdelivered.comacs.org The flexibility of the TDA ligand is crucial in this process, allowing it to adapt to the coordination requirements of different metal ions and to stabilize these large, complex assemblies. acs.org These findings expand the known coordination chemistry of f-block elements and open new avenues for designing complex molecular architectures. documentsdelivered.com

Role as an Intermediate in Complex Organic Synthesis

The carbamate functional group is a versatile tool in organic synthesis, primarily utilized for the protection of amines. However, specific examples involving this compound as an intermediate for the following applications are not described in published research.

Facilitating the Introduction of Specific Functional Groups (e.g., Borate (B1201080) Esters)

There is no available literature that describes a synthetic route where this compound is used to facilitate the introduction of borate esters. The synthesis of borate esters typically involves the condensation of boric acid with alcohols. wikipedia.org A separate reaction involves the treatment of carbamate esters with boron trichloride (B1173362) to yield isocyanates, but this does not result in a borate ester product. rsc.org

Application in the Preparation of Complex Quinuclidinium Carbamate Derivatives

The synthesis of quinuclidinium carbamates is an area of interest, particularly for their potential as central nervous system active compounds. mdpi.comnih.gov Published methods describe the synthesis of these complex molecules starting from materials like quinuclidin-3-ol, which is then reacted with various carbamoyl (B1232498) chlorides or isocyanates to form the carbamate ester linkage. mdpi.comresearchgate.netgoogle.com However, this compound is not mentioned as a starting material or intermediate in these synthetic pathways.

General Utility of Carbamate Moieties as Protecting Groups in Amine Synthesis

Carbamates are exceptionally useful as protecting groups for amines in multi-step organic synthesis. nih.gov The carbamate group renders the amine nitrogen non-nucleophilic, allowing for selective reactions to occur elsewhere in the molecule. nih.gov This protection is crucial in complex syntheses, such as peptide synthesis. The stability of the carbamate can be tuned by the choice of the 'R' group on the oxygen, which dictates the conditions required for its removal (deprotection). Common carbamate protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl). While the ethyl (2-methoxyethoxy)carbamoyl group could theoretically function as a protecting group, its specific use, advantages, and deprotection methods are not documented in the scientific literature.

Specialized Chemical System Applications

The search for advanced materials and systems for environmental applications is a significant area of research.

Components within Advanced Carbon Dioxide Capture Technologies

Amine-based solvents are a primary technology for the capture of carbon dioxide (CO2) from flue gases. mdpi.com The underlying chemistry involves the reversible reaction of CO2 with amines to form carbamates. mdpi.comacs.orgnih.gov Research in this area focuses on the efficiency of CO2 absorption and the energy required for the regeneration of the amine solvent, which involves breaking the carbamate bond to release the CO2. mdpi.com While carbamate formation is central to this technology, and various amines are studied, there is no specific mention of this compound being used or tested as a component within these CO2 capture systems. mdpi.comacs.orgacs.orgyoutube.com

Environmental Degradation Pathways Non Toxicological Aspects

Hydrolytic Degradation in Aqueous and Soil Environments

Hydrolysis is a primary abiotic pathway for the degradation of carbamates. who.int This chemical process involves the cleavage of the ester bond in the carbamate (B1207046) structure by a reaction with water. For Ethyl (2-methoxyethoxy)carbamate, hydrolysis is expected to break the ester linkage, resulting in the formation of 2-(2-methoxyethoxy)ethanol, carbon dioxide, and ammonia (B1221849).

The rate of hydrolysis for carbamates is significantly influenced by the pH of the surrounding medium. nih.govepa.gov Generally, the process is slow in neutral or acidic water but accelerates under alkaline conditions. nih.govepa.gov This pH dependency means that in alkaline soils or waters, chemical hydrolysis can be a significant route for its initial breakdown. This process occurs in both aqueous environments and in the soil matrix, where water is present. who.int

Microbial-Mediated Degradation Processes

Microbial activity is a crucial factor in the environmental breakdown of carbamate compounds. nih.govnih.gov Diverse communities of microorganisms in soil and water possess the metabolic capability to utilize carbamates, leading to their eventual mineralization. nih.govresearchgate.net

The principal mechanism of microbial degradation of carbamates is the enzymatic hydrolysis of the carbamate linkage. nih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. nih.govbohrium.com These enzymes effectively break the ester bond, which is often the initial and rate-limiting step in the biodegradation pathway. nih.gov A wide array of microorganisms have been identified that can degrade various carbamate pesticides, suggesting that similar organisms could potentially degrade this compound.

Table 1: Examples of Carbamate-Degrading Microorganisms

| Microorganism Genus | Degraded Carbamate(s) | Reference |

|---|---|---|

| Pseudomonas | Various carbamate pesticides | nih.gov |

| Stenotrophomonas | Various carbamate pesticides | nih.gov |

| Micrococcus | Various carbamate pesticides | nih.gov |

| Enterobacter | Various carbamate pesticides | nih.gov |

| Nocardioides | Various carbamate pesticides | nih.gov |

| Aspergillus | Various carbamate pesticides | nih.gov |

This table presents examples of microbial genera known to degrade carbamate pesticides and is not specific to this compound.

The complete degradation or mineralization of this compound in the environment is the result of the collective metabolic action of diverse microbial communities. nih.govresearchgate.net While one species may perform the initial hydrolytic cleavage, other microorganisms can subsequently break down the resulting alcohol fragment, 2-(2-methoxyethoxy)ethanol. This metabolic cooperation ensures the efficient removal of the compound and its byproducts from the environment. who.intnih.gov Environmental factors that promote robust microbial growth and activity, such as adequate moisture, favorable temperatures, and nutrient availability, will consequently enhance the rate of degradation. who.int

Influence of Abiotic Environmental Factors on Degradation Kinetics

The rate at which this compound breaks down in the environment is not constant but is influenced by a range of abiotic factors. Temperature, pH, and soil composition all play critical roles in dictating the kinetics of its degradation.

The stability and persistence of carbamates are strongly dependent on physicochemical conditions. nih.gov

pH: The pH of the soil and water affects both abiotic hydrolysis and microbial degradation rates. As noted, alkaline conditions typically accelerate chemical hydrolysis of the carbamate ester bond. nih.govepa.govnih.gov Microbial populations also have optimal pH ranges for growth and enzymatic activity, meaning extreme pH values can inhibit biological degradation.

Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including hydrolysis. ucanr.edu It also stimulates microbial activity and metabolism, leading to faster biodegradation, up to an optimal temperature beyond which microbial enzymes may denature. researchgate.net

Soil Type: Soil composition significantly impacts carbamate degradation. The organic matter and clay content of soil influence the adsorption of the compound. nih.gov Strong adsorption can reduce the bioavailability of this compound to microorganisms and protect it from hydrolysis, potentially increasing its persistence. Conversely, some soil components may catalyze degradation reactions.

Table 2: Influence of Abiotic Factors on General Carbamate Degradation

| Factor | Effect on Degradation Rate | Mechanism | Reference |

|---|---|---|---|

| pH | Increases in alkaline conditions | Accelerates chemical hydrolysis of the ester linkage. | nih.govepa.govnih.gov |

| Temperature | Increases with rising temperature (to an optimum) | Enhances both chemical hydrolysis and microbial metabolic rates. | researchgate.netucanr.edu |

| Soil Organic Matter | Can decrease bioavailability | Adsorption to organic particles reduces availability for degradation. | nih.gov |

Detailed Analysis of Metabolic Transformation Products in Non-Biological Matrices

In the absence of biological activity, the transformation of this compound is primarily driven by chemical processes like hydrolysis and photolysis.

The main abiotic degradation pathway is hydrolysis, which cleaves the ester bond. The expected transformation products from this process are detailed in the table below. Photodegradation, or the breakdown of the molecule by sunlight, is another potential abiotic pathway for carbamates, especially in surface waters. who.int However, without specific data on the light absorption properties of this compound, the products of photolysis can only be hypothesized.

Table 3: Parent Compound and Expected Abiotic Degradation Products

| Compound Name | Structure | Expected Abiotic Degradation Products |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-methoxyethoxy)ethyl carbamate |

| 2-(2-methoxyethoxy)ethanol |

| Carbon Dioxide |

| Ammonia |

| Aldicarb |

Characterization of Breakdown Products and Subsequent Metabolism in Soil-Plant Systems

The degradation of carbamate pesticides in the soil is a complex process influenced by various factors including soil type, moisture, temperature, and microbial activity. researchgate.net Microbial degradation is often the primary mechanism for the breakdown of these compounds in the soil environment. ucanr.edu The initial and most significant step in the degradation of many carbamates is hydrolysis of the ester linkage. researchgate.netupm.edu.my This hydrolysis leads to the formation of an alcohol, a carbamic acid, and subsequently an amine and carbon dioxide. ucanr.edu

In the context of this compound, hydrolysis would be expected to yield ethanol, carbon dioxide, and 2-methoxyethoxyamine.

Plants can also play a role in the metabolism of carbamates and their breakdown products. Uptake of the parent compound or its soil metabolites can occur through the roots. Once inside the plant, these compounds can undergo further transformation through enzymatic processes. Common metabolic pathways in plants include hydroxylation and conjugation, which increase the water solubility of the compounds and facilitate their storage in vacuoles or incorporation into plant components. researchgate.net The specific metabolites formed within plants from this compound would depend on the enzymatic capabilities of the particular plant species.

Table 1: Potential Breakdown Products of this compound in Soil-Plant Systems

| Precursor Compound | Potential Breakdown Product | Subsequent Metabolic Fate |

| This compound | Ethanol | Further metabolized by soil microorganisms. |

| This compound | Carbon Dioxide | Incorporated into the carbon cycle. |

| This compound | 2-Methoxyethoxyamine | Utilized as a nitrogen and carbon source by soil microorganisms; potential for further degradation. |

Investigation of Degradation Pathways Involving Isocyanate Intermediates

The hydrolysis of N-substituted carbamates can proceed through different mechanisms. For N-methyl carbamates, evidence strongly suggests the formation of an isocyanate intermediate. upm.edu.myrsc.org This pathway involves the elimination of the alcohol moiety and the formation of a highly reactive isocyanate compound. The isocyanate then rapidly reacts with water to form a carbamic acid, which is unstable and decomposes to an amine and carbon dioxide.

In the case of this compound, which has an ethyl group on the ester and a substituted ethoxy group on the nitrogen, the potential for an isocyanate-mediated degradation pathway exists. The hydrolysis could lead to the formation of 2-methoxyethoxyisocyanate.

This isocyanate intermediate would be highly reactive in the aqueous environment of soil and within plant tissues. Its reaction with water would lead to the formation of 2-methoxyethoxyamine and carbon dioxide, consistent with the breakdown products mentioned in the previous section. The formation and subsequent reaction of an isocyanate intermediate represent a key mechanistic step in the degradation of certain carbamates. rsc.org

Future Research Directions and Emerging Trends in Ethyl 2 Methoxyethoxy Carbamate Research

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes, with a strong emphasis on maximizing atom economy. nih.govjk-sci.comrsc.orgacs.orgresearchgate.net Traditional methods for synthesizing carbamates often involve hazardous reagents like phosgene. sintef.no Future research will prioritize the development of novel synthetic pathways for Ethyl (2-methoxyethoxy)carbamate that are not only safer but also more efficient in their use of raw materials.

One of the most promising sustainable routes for carbamate (B1207046) synthesis involves the utilization of carbon dioxide (CO2) as a C1 source. sintef.nogoogle.com This approach is particularly attractive as it converts a greenhouse gas into a valuable chemical. Research is ongoing to develop catalytic systems that can efficiently facilitate the reaction between 2-(2-methoxyethoxy)ethanamine, an alcohol (such as ethanol), and CO2 to produce this compound. sintef.norsc.org The direct synthesis from amines, CO2, and alcohols presents a significant challenge due to the formation of water as a byproduct, which can limit reaction yields. sintef.no Therefore, a key research direction is the development of effective and recyclable water-sequestering agents or reaction conditions that favor the forward reaction.

Another critical aspect is the enhancement of atom economy, which is a measure of how many atoms from the reactants are incorporated into the final product. nih.govjk-sci.comrsc.orgacs.orgresearchgate.net Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions. acs.org Future synthetic strategies will likely focus on catalytic cycles that minimize the generation of byproducts. For instance, the use of organocatalysts in the synthesis of polyurethanes from cyclic carbonates and diamines is a step in this direction, offering a high atom economy pathway to these important polymers. acs.org Similar principles can be applied to the synthesis of individual carbamate molecules like this compound.

Table 1: Comparison of Synthetic Routes for Carbamates

| Synthetic Route | Reactants | Key Advantages | Key Challenges |

| Phosgene Route | Amine, Phosgene, Alcohol | Well-established, high yield | Highly toxic and corrosive phosgene, production of HCl byproduct |

| CO2-based Route | Amine, CO2, Alcohol | Utilizes a greenhouse gas, phosgene-free, potentially more sustainable | Thermodynamic limitations, water removal required, catalyst development |

| From Isocyanates | Isocyanate, Alcohol | High atom economy, direct precursor to polyurethanes | Isocyanates are toxic |

Exploration of Advanced Spectroscopic Probes for In-Situ Monitoring of Reactions and Transformations

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. The development and application of advanced spectroscopic probes for real-time, in-situ monitoring of chemical reactions is a significant emerging trend. nih.gov Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for tracking the concentrations of reactants, intermediates, and products as a reaction progresses. researchgate.netscispace.commdpi.comnih.govresearchgate.net

In-situ FTIR spectroscopy, for example, can provide valuable information about the vibrational modes of molecules, allowing researchers to follow the formation and consumption of specific functional groups, such as the carbamate linkage. nih.gov This can help in elucidating reaction pathways and identifying potential side reactions. Similarly, Raman spectroscopy offers complementary information and can be particularly useful for analyzing aqueous reaction mixtures. researchgate.netmdpi.comnih.gov The use of fiber-optic probes allows for the direct immersion of the spectroscopic sensor into the reaction vessel, providing continuous data without the need for sampling.

NMR spectroscopy is another powerful technique for in-situ analysis, providing detailed structural information about the molecules in solution. scispace.comresearchgate.net By monitoring changes in the chemical shifts and signal intensities, researchers can gain insights into the kinetics of carbamate formation and decomposition. scispace.comresearchgate.net These advanced in-situ techniques will be instrumental in optimizing reaction conditions, improving yields, and ensuring the quality and purity of the synthesized this compound.

Computational Design and Prediction of Novel Carbamate Structures with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govmdpi.commdpi.comnih.govyoutube.com In the context of this compound and its analogues, DFT calculations can be employed to predict a wide range of molecular properties, including their electronic structure, reactivity, and potential toxicity. mdpi.com This predictive power allows for the in silico design of novel carbamate structures with specific, tailored properties before they are synthesized in the laboratory, saving significant time and resources.

For instance, DFT can be used to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity, which provide insights into the kinetic and thermodynamic stability of a molecule. frontiersin.org These calculations can help in identifying promising candidates for specific applications. For example, in the development of new materials, DFT can be used to predict the interaction energies between carbamate molecules and other components of a material, guiding the design of polymers with desired mechanical or thermal properties.

Furthermore, computational models like Quantitative Structure-Toxicity Relationship (QSTR) can be developed using DFT-derived descriptors to predict the potential toxicity of new carbamate compounds. mdpi.com By correlating molecular structure with biological activity, these models can help in designing safer chemicals. Molecular docking studies can also be used to simulate the interaction of carbamate derivatives with biological targets, which is particularly relevant for pharmaceutical applications. nih.gov

Table 2: Key DFT Descriptors for Carbamate Design

| Descriptor | Information Provided | Application in Design |

| HOMO/LUMO Energies | Frontier molecular orbital energies, relate to electron donating/accepting ability | Predict reactivity and stability |

| Chemical Potential (μ) | Tendency of a molecule to accept or donate electrons | Assess overall reactivity |

| Hardness (η) | Resistance to change in electron distribution | Evaluate stability |

| Electrophilicity Index (ω) | Propensity to accept electrons | Predict interactions with nucleophiles |

| Hirshfeld Charges | Atomic charge distribution | Understand intermolecular interactions |

Innovative Integration of this compound into Next-Generation Material Systems

Carbamates are fundamental building blocks for polyurethanes, a versatile class of polymers with a wide range of applications. sintef.norsc.orgacs.orgmdpi.com A significant future research direction is the innovative integration of this compound and its derivatives into next-generation material systems. The unique methoxyethoxy group in this compound can impart specific properties to the resulting materials, such as increased flexibility, improved solubility in certain solvents, and potentially enhanced biocompatibility.

Research will likely focus on the synthesis of novel polyurethanes where this compound or a di-functional analogue serves as a key monomer. By carefully controlling the polymer architecture and the incorporation of this specific carbamate, materials with tailored properties can be developed. For example, the ether linkages in the side chain could lead to polyurethanes with improved performance at low temperatures or with different hydrophilic-lipophilic balances.

Beyond traditional polyurethanes, there is potential for incorporating this compound into other polymer backbones or as a functional side group. This could lead to the development of new coatings, adhesives, or biomedical materials. The ability to tune the properties of these materials by modifying the carbamate structure opens up a vast design space for materials scientists.

Comprehensive Understanding of Complex Reaction Networks and Environmental Fate under Varying Conditions

A thorough understanding of the reaction networks and the environmental fate of this compound is crucial for its safe and sustainable application. Carbamates can undergo various reactions in the environment, including hydrolysis and biodegradation. nih.govnih.govepa.gov The rate and products of these reactions can be influenced by factors such as pH, temperature, and the presence of microorganisms.

Future research will need to focus on elucidating the complex reaction pathways that this compound may undergo under different environmental conditions. This includes identifying the primary degradation products and assessing their potential environmental impact. The presence of the methoxyethoxy group may influence the compound's persistence and degradation pathways compared to simpler alkyl carbamates.